Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

Quantitative Profile & Comparison of IGF-1R

Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Nvp-adw742

CAS No.: 475488-23-4
Cat. No.: S548342

Get Quote

Primary Insulin o
o Key Characteristics &
Inhibitor Name Type | Class Target Receptor (InsR) .
. Additional Targets
(ICs0) Selectivity (ICso)
NVP-ADW742 [1] Small Molecule IGF-1R InsR (2.8 pM) Orally active; induces
[2] [3] (ATP- (0.17 - 0.4 >16-fold selective apoptosis; minimal activity
competitive) HM) for IGF-1R over on HER2, PDGFR,
InsR [2] [3]. VEGFR-2, Ber-Abl, c-Kit
[1] [3].
NVP-AEW541 [2] Small Molecule IGF-1R InsR (0.14 pM) A more potent successor
[3] (ATP- (0.086 - to NVP-ADW742; less
competitive) 0.15 pM) selective against InsR [3].
BMS-754807 [2] [3] Small Molecule IGF-1R InsR (1.7 nM) Potent dual IGF-1R/InsR
(Reversible) (1.8 nM) inhibitor; also inhibits Met,
TrkA/B, Aurora A/B [2] [3].
Linsitinib (OSI- Small Molecule IGF-1R InsR (75 nM) Potent, selective dual IGF-
906) [4] [3] (ATP- (35 nM) 1R/IR inhibitor; has

competitive)

advanced to clinical trials
[4] [3].
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Primary Insulin o
L Key Characteristics &
Inhibitor Name Type | Class Target Receptor (InsR) .
. Additional Targets
(ICs0) Selectivity (ICso)

Picropodophyllin Small Molecule IGF-1R (1  Not inhibitory Highly selective; induces

(PPP) [2] [3] (Non-ATP nM) conformational change in
competitive, IGF-1R; does not affect
Allosteric) insulin receptor [2] [3].

AG-1024 [5] [3] Small Molecule IGF-1R (7 InsR (57 pM) Distinguishes between
(Tyrphostin) uM) IGF-1R and InsR; used

extensively in pre-clinical
research [5] [3].

Detailed Experimental Context

The quantitative data in the table are derived from standardized experimental methodologies. Here is the

context for how these values are typically determined.

¢ ICso Determination: The half-maximal inhibitory concentration (ICso) is a standard measure of a
compound's potency. For these inhibitors, it is commonly determined by:

o In Vitro Kinase Assays: Measuring the inhibition of purified IGF-1R tyrosine kinase domain
activity in a cell-free system. The catalytic domain is often expressed using systems like the
Bac-to-Bac baculovirus system [6].

o Cell-Based Assays: Assessing the inhibition of IGF-1R autophosphorylation (a key step in its
activation) or the phosphorylation of its downstream substrates (like IRS-1) in cultured cancer
cell lines stimulated with IGF-1. This is often analyzed via Western blotting [1] [5].

¢ Selectivity Profiling: The selectivity over InsR and other kinases is established by running similar
kinase assays against a panel of purified kinases [3]. NVP-ADW?742, for instance, was shown to have
minimal activity against a broad range of other kinases, confirming its selectivity [1].

¢ Functional Cellular Assays: Beyond ICso, the biological efficacy of these inhibitors is validated
through:

o Proliferation Assays (e.g., MTT assay): To show that the inhibitor suppresses the growth of
cancer cell lines [6].

o Apoptosis Assays (e.g., Annexin V staining): To demonstrate that the inhibitor induces
programmed cell death [5].
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Experimental Protocol for Key Assays

For researchers looking to replicate or understand the key findings, here is a generalized workflow for
evaluating an IGF-1R inhibitor like NVP-ADW?742 in a pre-clinical setting.

1. In Vitro Kinase Assay

(2, Cellular Target Engagementj [Express & purify IGF-IR kinase doma@ @easure inhibitor ICso against IGF-IR & kinase panea

(3. Functional & Phenotypic Assays) Enea[ cancer cells (e.g., H526, HL-60) with inl\ibima [S(imula[e with IGF-1 ugau(D Emalyze IGF-1R & AkUErk phosphorylation via Western Blua

in V/PI Apoptosis Assay by Flow Cywmeu)a

@smblish tumor xenograft model in mice] [M inister inhibitor inati ] (Monimr tumor growth & analyze I.issue]

Click to download full resolution via product page

Key Experimental Findings for NVP-ADW742

¢ Synergy in Combination Therapy: A pivotal study demonstrated that in Small Cell Lung Cancer
(SCLC) cells with active SCF/Kit signaling, combining NVP-ADW742 with the Kit inhibitor STI571
(imatinib) resulted in a synergistic inhibition of growth and induction of apoptosis. This was more
effective than either agent alone [1].

e Broad Antitumor Activity: NVP-ADW742 demonstrated significant in vitro and in vivo antitumor
activity against a range of cancers, including multiple myeloma, Ewing's sarcoma, and glioblastoma,
often by suppressing the critical PI3K-Akt survival pathway [1] [7].
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¢ Direct Binding Confirmation: The binding affinity (Kd = 4.2 uM) of a related compound,
hematoxylin, to IGF-1R was directly confirmed using Surface Plasmon Resonance (SPR), a
technique that can be applied to validate direct target engagement for any novel inhibitor [6].

Research Implications & Strategic Selection

The choice of an IGF-1R inhibitor depends heavily on the research question. NVP-ADW?742 offers a strong

balance of selectivity and well-characterized activity, making it an excellent tool for probing IGF-1R-

specific biology.

¢ For Pathway-Specific Studies: NVP-ADW742 or the highly selective Picropodophyllin (PPP) are
ideal when the goal is to isolate the function of IGF-1R without the confounding effects of InsR
inhibition [2] [3].

e For Broader Pathway Suppression: In tumors where signaling redundancy or compensation

through the InsR is a concern, a dual IGF-1R/InsR inhibitor like Linsitinib (OSI-906) or BMS-754807

may be more effective [8] [4].
e For Combination Therapy: As shown with STI571, NVP-ADW742 is a validated candidate for

rational combination strategies, particularly in cancers with co-dependent signaling pathways [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. The insulin-like growth factor-1 (IGF-1) receptor kinase ... [pubmed.ncbi.nim.nih.gov]
2. Kinase Inhibitors on IGF-1R Signaling Pathways [abmole.com]

3. IGF-1R Inhibitor Review [selleckchem.com]

4. Early drug development of inhibitors of the insulin-like ... [pmc.ncbi.nlm.nih.gov]

5. Inhibition of insulin-like growth factor-1 receptor signaling ... [pmc.ncbi.nlm.nih.gov]

6. Establishment of platform for screening insulin-like growth ... [nature.com]

© 2026 Smolecule. All rights reserved. 4/5 Tech Support


https://www.nature.com/articles/aps201123
https://www.smolecule.com/products/s548342?utm_src=pdf-body
https://www.smolecule.com/products/s548342?utm_src=pdf-body
https://www.abmole.com/pharmacological/igf-1r.html?srsltid=AfmBOopJ-zRQgVPrFDxLlMmocopVrQ-nuHV5-4MO7BsxnGvhsDU79e18
https://www.selleckchem.com/IGF-1R.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4419619/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3101870/
https://www.smolecule.com/products/s548342?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15141010/
https://www.smolecule.com/products/s548342?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/15141010/
https://www.abmole.com/pharmacological/igf-1r.html?srsltid=AfmBOopJ-zRQgVPrFDxLlMmocopVrQ-nuHV5-4MO7BsxnGvhsDU79e18
https://www.selleckchem.com/IGF-1R.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3101870/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1175059/
https://www.nature.com/articles/aps201123
https://www.smolecule.com/products/s548342?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

7. Inhibition of the insulin-like growth factor receptor-1 ... [sciencedirect.com]

8. Modulation of Insulin-Like Growth Factor-1 Receptor and ... [pmc.ncbi.nim.nih.gov]

To cite this document: Smolecule. [Quantitative Profile & Comparison of IGF-1R Inhibitors].

Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548342#nvp-

adw742-insulin-receptor-comparison|]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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